![molecular formula C19H21N5O2S2 B2577647 N-(4-ethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223913-38-9](/img/structure/B2577647.png)
N-(4-ethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(4-ethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure and Reactions
The study of thiazolopyrimidine derivatives, including their structure and reaction mechanisms, has contributed significantly to the development of novel compounds with potential applications in medicinal chemistry. For instance, the condensation of ethyl 4-chloroacetoacetate with 4-amino-6-hydroxy-2-pyrimidinethiol yields compounds that undergo cyclization to form poly-cyclic lactams, indicating the potential for creating structurally diverse molecules with specific biological activities (Campaigne et al., 1981).
Synthesis of Heterocycles
The synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown insecticidal properties against the cotton leafworm, demonstrating the compound's potential in agricultural applications (Fadda et al., 2017). This highlights the diverse utility of such compounds beyond medicinal chemistry.
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies suggest the therapeutic potential of thiazolopyrimidine derivatives in treating inflammation and pain, with some compounds exhibiting significant COX-2 inhibitory activity (Abu‐Hashem et al., 2020).
Metabolic Stability Improvement
Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with improved metabolic stability. This research demonstrates the potential of thiazolopyrimidine derivatives in cancer therapy, by targeting key pathways involved in cell growth and proliferation (Stec et al., 2011).
Antioxidant Activity
The synthesis of pyrazole-acetamide derivatives and their coordination complexes have been investigated for their antioxidant activities. These studies highlight the potential of thiazolopyrimidine derivatives in combating oxidative stress, a factor in many chronic diseases (Chkirate et al., 2019).
properties
IUPAC Name |
N-(4-ethylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-2-13-3-5-14(6-4-13)21-15(25)11-24-12-20-17-16(18(24)26)28-19(22-17)23-7-9-27-10-8-23/h3-6,12H,2,7-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWVXMJKXPYNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
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